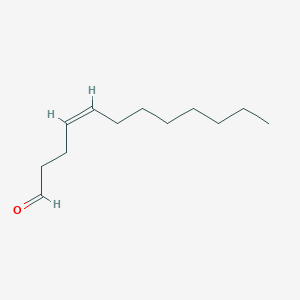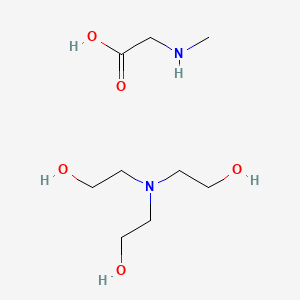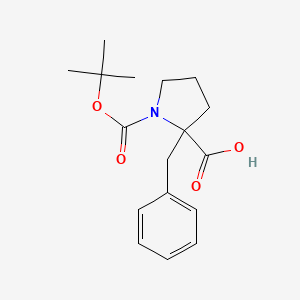
4-(Chloromethyl)-2,5-dimethyl-1,3-oxazole
説明
4-(Chloromethyl)-2,5-dimethyl-1,3-oxazole is a useful research compound. Its molecular formula is C6H8ClNO and its molecular weight is 145.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis of Extended Oxazoles
The chloromethyl analogue of 2-(halomethyl)-4,5-diphenyloxazoles serves as a reactive scaffold for synthetic elaboration, leading to various alkylamino-, alkylthio-, and alkoxy-substituted oxazoles. This indicates its utility in constructing diverse oxazole derivatives with potential applications in chemical synthesis and drug development (Patil & Luzzio, 2016).
Regioselective Halogenation
A method for the synthesis of 2-aryl-4-chloromethyl-5-methyl-1,3-oxazoles demonstrates high regioselectivity, providing a pathway to access halogenated oxazoles, which are valuable intermediates in organic synthesis and medicinal chemistry (Yamane, Mitsudera, & Shundoh, 2004).
Computational and Theoretical Studies
DFT Study on Isoxazole Derivatives
A detailed computational analysis using density functional theory (DFT) was performed on 3,5-dimethylisoxazole and its chloromethyl derivative. This study provides insights into the electronic structure, reactivity, and vibrational spectra of these compounds, highlighting their potential applications in materials science and molecular electronics (Kavitha & Velraj, 2016).
Photochemistry and Photoisomerization
Capture of Nitrile Ylide Intermediate
The photochemistry of 3,5-dimethylisoxazole under UV irradiation was studied, leading to the identification of a nitrile ylide intermediate during the photoisomerization to 2,5-dimethyloxazole. This research sheds light on the mechanism of isoxazole-oxazole photoisomerization, contributing to the understanding of photochemical reactions in organic chemistry (Nunes, Reva, & Fausto, 2013).
特性
IUPAC Name |
4-(chloromethyl)-2,5-dimethyl-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClNO/c1-4-6(3-7)8-5(2)9-4/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDYVFBKYKYWTRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30428718 | |
| Record name | 4-(chloromethyl)-2,5-dimethyl-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30428718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
777823-76-4 | |
| Record name | 4-(chloromethyl)-2,5-dimethyl-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30428718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Dibenzo[a,e]cyclooctene](/img/structure/B1599389.png)


![2-methylprop-2-enamide;trimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;chloride](/img/structure/B1599394.png)





![1-(1-Ethyl-2-methyl-1H-benzo[d]imidazol-5-yl)ethanone](/img/structure/B1599405.png)

